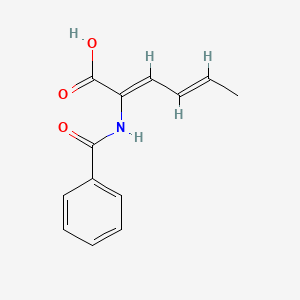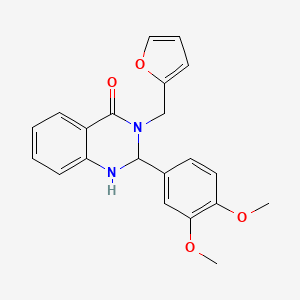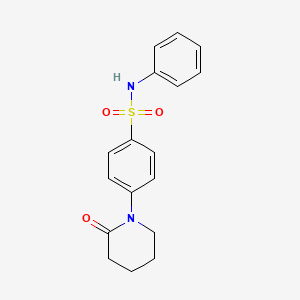![molecular formula C23H34N4O B5127505 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5127505.png)
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is a mitochondria-targeted antioxidant that can penetrate the mitochondrial membrane and accumulate in the mitochondrial matrix. Once inside the mitochondria, this compound can scavenge ROS and prevent oxidative damage to mitochondrial DNA, lipids, and proteins. This can improve mitochondrial function and reduce cellular damage caused by oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and protecting against cellular damage. It has also been shown to improve vascular function and reduce blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its high solubility in lipophilic solvents, its ability to penetrate the mitochondrial membrane, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments, including its high cost, potential toxicity at high concentrations, and the need for specialized equipment to measure mitochondrial function.
Orientations Futures
There are several future directions for research on 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, including:
1. Investigating its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying its potential cardioprotective effects in animal models of heart disease.
3. Exploring its potential anti-cancer properties and its ability to sensitize cancer cells to chemotherapy.
4. Investigating its potential to improve mitochondrial function and reduce oxidative stress in aging populations.
5. Developing new formulations of this compound that can improve its bioavailability and reduce its potential toxicity.
In conclusion, this compound is a mitochondria-targeted antioxidant that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. There are several future directions for research on this compound, including investigating its potential therapeutic applications in neurodegenerative diseases, studying its potential cardioprotective effects, exploring its potential anti-cancer properties, investigating its potential to improve mitochondrial function in aging populations, and developing new formulations to improve its bioavailability.
Méthodes De Synthèse
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol can be synthesized through a multi-step process that involves the reaction of 2,6-di-tert-butyl-4-hydroxyphenol with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid, followed by the addition of a mitochondrial targeting moiety. The final product is a yellowish powder that is highly soluble in lipophilic solvents.
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various scientific fields, including neurology, cardiology, and oncology. It has been shown to have antioxidant and anti-inflammatory properties, and it can protect cells from oxidative damage caused by reactive oxygen species (ROS).
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-22(2,3)18-14-17(15-19(20(18)28)23(4,5)6)16-26-10-12-27(13-11-26)21-24-8-7-9-25-21/h7-9,14-15,28H,10-13,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIKOMOTTGBTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5127435.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5127446.png)
![5-[2-(2-bromoethoxy)ethoxy]-2-chloro-1,3-dimethylbenzene](/img/structure/B5127450.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127454.png)


![6-ethyl-6-methyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5127479.png)



![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127531.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127535.png)